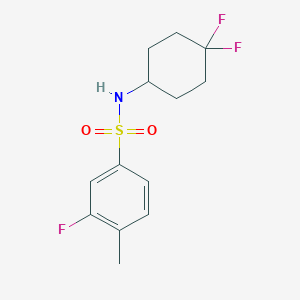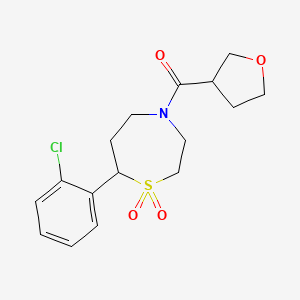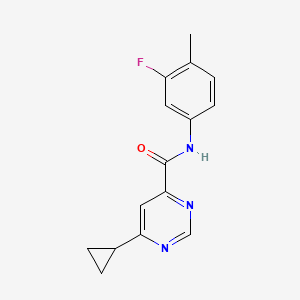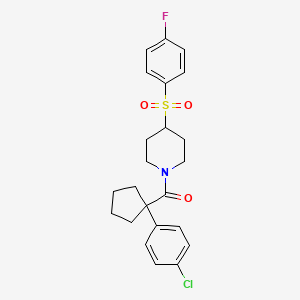
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide” is a complex organic molecule. It likely contains a cyclohexyl ring structure with two fluorine atoms attached, as well as a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “(4,4-Difluorocyclohexyl)methanamine hydrochloride” have been synthesized and used in laboratory settings . The synthesis of such compounds often involves complex organic reactions.Applications De Recherche Scientifique
Selective Inhibition of COX Enzymes
A study highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide, for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enantioselective Fluorination
Another study explored the fine-tuning of the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions by altering the substituents on its phenyl rings. Using a series of N-fluorobenzenesulfonamides, including those similar to this compound, in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, researchers obtained 3-fluoro-2-oxindoles in excellent yields and enantioselectivities using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorination agent (Wang et al., 2014).
Novel Electrophilic Fluorinating Agents
Research into novel electrophilic fluorinating reagents introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonamide (NFSI), as a significant improvement in the enantioselectivity of fluorination reactions. The study suggested that analogues of this compound could serve as potential fluorinating agents, offering enhanced selectivity in synthetic applications (Yasui et al., 2011).
Environmental Impact and Human Exposure
A comprehensive study on the high-throughput measurement of trace levels of perfluorinated chemicals (PFCs) in human serum and milk highlighted the importance of monitoring human exposure to PFCs due to their ubiquity and potential toxicity. Although this study did not specifically focus on this compound, it underscores the broader context of environmental and health implications associated with fluorinated compounds (Kuklenyik et al., 2004).
Mécanisme D'action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .
Mode of Action
The compound interacts with its target, PARP-1, in a selective manner. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the repair of single-strand breaks in the DNA. This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are already genetically unstable .
Pharmacokinetics
It’s disclosed that a highly selective parp-1 inhibitor (nms-p118) with promising pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA repair processes. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in the DNA . This can lead to the accumulation of DNA damage and potentially trigger cell death, particularly in cancer cells .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSFSXKGTKTNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)

![1-[5-(3-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2955260.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)
![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)
![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)
![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)
![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)
